molecular formula C12H19N5 B11747426 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11747426
M. Wt: 233.31 g/mol
InChI Key: AOLXCGBBNBCMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methyleneamine linker. The structure includes ethyl groups at the N1 positions of both pyrazole rings and a methyl group at the C4 position of the first pyrazole.

Pyrazole derivatives are widely studied for their biological activity, such as gamma-secretase modulation (e.g., SGSM-36 in ) or pesticidal applications (e.g., azoluron in ). The target compound’s structure balances lipophilicity (from ethyl groups) and hydrogen-bonding capacity (via the amine linker), making it a candidate for further exploration in drug discovery or supramolecular chemistry .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-16-9-10(3)12(15-16)13-8-11-6-7-14-17(11)5-2/h6-7,9H,4-5,8H2,1-3H3,(H,13,15)

InChI Key

AOLXCGBBNBCMJH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=NN2CC)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-Ethyl-4-methyl-1H-pyrazol-3-amine

The first pyrazole component (Pyrazole A) is synthesized via cyclization and subsequent alkylation. Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 4-methyl-1H-pyrazol-3-amine . Alkylation of the pyrazole nitrogen is achieved using ethyl iodide in acetonitrile with potassium carbonate as a base, yielding 1-ethyl-4-methyl-1H-pyrazol-3-amine in 85–90% yield .

Key Reaction Conditions

  • Reagents : Ethyl iodide (1.1 eq), K₂CO₃ (2 eq), acetonitrile

  • Temperature : 60°C, 18 hours

  • Workup : Extraction with ethyl acetate, drying (MgSO₄), and vacuum concentration

Synthesis of 5-(Bromomethyl)-1-ethyl-1H-pyrazole

The second pyrazole component (Pyrazole B) requires bromination of a methyl group at the 5-position. Starting with 5-methyl-1-ethyl-1H-pyrazole, radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under UV light yields 5-(bromomethyl)-1-ethyl-1H-pyrazole .

Optimized Bromination Protocol

  • Reagents : NBS (1.2 eq), AIBN (0.1 eq), CCl₄

  • Conditions : Reflux under UV light for 6 hours

  • Yield : 70–75%

Coupling via Nucleophilic Substitution

The final step involves coupling Pyrazole A and Pyrazole B. A mixture of 1-ethyl-4-methyl-1H-pyrazol-3-amine (1 eq), 5-(bromomethyl)-1-ethyl-1H-pyrazole (1.2 eq), and potassium carbonate (2 eq) in dimethylformamide (DMF) is heated at 80°C for 12 hours . The reaction proceeds via an SN2 mechanism, forming the desired product after aqueous workup and chromatography.

Reaction Parameters

  • Solvent : DMF

  • Temperature : 80°C

  • Yield : 65–70%

Alternative Route: Reductive Amination

An alternative pathway employs reductive amination. 1-Ethyl-1H-pyrazole-5-carbaldehyde (synthesized via Vilsmeier-Haack formylation) reacts with Pyrazole A’s amine in methanol using sodium cyanoborohydride (NaBH₃CN) as a reducing agent .

Procedure

  • Reagents : NaBH₃CN (1.5 eq), MeOH, acetic acid (catalytic)

  • Conditions : Room temperature, 24 hours

  • Yield : 60–65%

Spectral Characterization and Validation

1H NMR analysis of the final product confirms successful coupling:

  • Pyrazole A : δ 1.38 (t, J = 7.3 Hz, 3H, CH₂CH₃), 2.19 (s, 3H, CH₃), 6.29 (s, 1H, pyrazole-H) .

  • Pyrazole B : δ 4.10 (q, J = 7.3 Hz, 2H, CH₂CH₃), 7.63 (s, 1H, pyrazole-H) .

  • Methylene Bridge : δ 3.85 (s, 2H, CH₂NH) .

Comparative Analysis of Methodologies

Parameter Nucleophilic Substitution Reductive Amination
Yield 65–70%60–65%
Reaction Time 12 hours24 hours
Byproducts MinimalImine intermediates
Scalability HighModerate

Industrial-Scale Considerations

Large-scale synthesis favors nucleophilic substitution due to shorter reaction times and higher yields. Continuous flow systems could enhance bromination efficiency by mitigating exothermic risks .

Chemical Reactions Analysis

1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, or substituted pyrazole derivatives .

Scientific Research Applications

The biological activities of this compound are noteworthy, particularly in the following areas:

Antioxidant Properties

Research indicates that compounds containing pyrazole rings exhibit significant antioxidant activity. For instance, derivatives of pyrazole have been synthesized and evaluated for their ability to scavenge free radicals, demonstrating potential as therapeutic agents against oxidative stress-related diseases .

Anticancer Activity

Several studies have reported the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer progression, leading to apoptotic cell death in certain cancer types . For example, some pyrazole derivatives have shown promising results against colorectal carcinoma cells .

Enzyme Inhibition

The compound is also being investigated for its potential to inhibit key enzymes involved in metabolic pathways associated with diseases such as cancer and inflammation. This enzyme inhibition can disrupt disease processes and offer therapeutic benefits .

Case Study 1: Antioxidant Evaluation

A study synthesized a series of pyrazole derivatives and evaluated their antioxidant activity using DPPH radical scavenging assays. The results indicated that several compounds exhibited stronger antioxidant properties than standard antioxidants like ascorbic acid, suggesting their potential use in preventing oxidative damage in biological systems .

Case Study 2: Anticancer Screening

In another research effort, a library of pyrazole derivatives was screened for cytotoxicity against human cancer cell lines. The findings revealed that specific derivatives induced significant apoptosis in colorectal cancer cells, highlighting their potential as candidates for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The molecular pathways involved often include signal transduction pathways, such as the p53-mediated apoptosis pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole derivatives, emphasizing substituents, molecular weights, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine (Target) Likely C₁₂H₂₀N₆ ~260 (estimated) Ethyl (N1), methyl (C4), methyleneamine Balanced lipophilicity, hydrogen bonding N/A
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine C₁₀H₁₃ClF₃N₅ 287.77 Trifluoromethyl, chlorine Enhanced metabolic stability, lipophilicity
N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine C₁₅H₂₅N₅ 275.39 2-Methylpropyl, ethyl, methyl Increased steric bulk, lower solubility
1-Ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine C₁₄H₂₀ClN₃O 281.78 3-Methoxybenzyl, chlorine Aromatic π-system, polar methoxy group
N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine C₁₂H₁₉ClFN₅ 287.77 2-Fluoroethyl, chlorine Electronegativity, metabolic resistance
N-(1-Ethyl-1H-pyrazol-5-yl)-N'-phenylurea (Azoluron) C₁₂H₁₆N₄O 248.29 Phenylurea Strong hydrogen bonding, pesticidal use

Functional Group Impact

  • Fluorine/Trifluoromethyl Groups : Compounds like those in and exhibit higher metabolic stability and lipophilicity due to fluorine’s electronegativity and C-F bond strength. These features are advantageous in drug design for improved bioavailability .
  • Steric Effects : Bulky groups (e.g., 2-methylpropyl in ) may hinder molecular packing, affecting crystallinity and solubility. This is critical in agrochemical formulations where solubility impacts efficacy .
  • Hydrogen Bonding : Urea-linked analogs (e.g., azoluron in ) leverage strong hydrogen-bonding networks for pesticidal activity, whereas methyleneamine-linked compounds (e.g., the target) offer flexibility in supramolecular assembly .

Research Findings and Trends

  • Metabolic Stability: Fluorinated derivatives () show prolonged half-lives compared to non-halogenated analogs, aligning with trends in kinase inhibitor design.
  • Solubility Challenges : Bulky substituents () often reduce aqueous solubility, necessitating formulation adjustments.
  • Crystallography : Tools like SHELXL () and graph-set analysis () are critical for understanding hydrogen-bonding patterns in pyrazole crystals, guiding material design.

Biological Activity

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple nitrogen-containing rings that contribute to its pharmacological properties.

  • Molecular Formula : C13H22N6
  • Molecular Weight : 282.36 g/mol
  • CAS Number : 1856019-49-2

The biological activity of this compound primarily stems from its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been identified as a potential inhibitor of mitogen-activated protein kinases (MAPKs), particularly p38 MAPK, which plays a crucial role in inflammation and cellular stress responses .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazole compounds can inhibit the proliferation of cancer cells, such as HeLa (cervical cancer) and HepG2 (liver cancer) cells, with varying degrees of effectiveness. For instance, some derivatives demonstrated a mean growth inhibition percentage of 54.25% against HepG2 cells .
    • The structure-activity relationship (SAR) indicates that modifications in the pyrazole ring can significantly affect anticancer potency, with certain substitutions enhancing activity while others reduce it .
  • Anti-inflammatory Effects :
    • The compound has been reported to inhibit the release of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharide (LPS) stimulation in human monocytic cell lines. This suggests its potential as an anti-inflammatory agent .
  • Enzymatic Inhibition :
    • As a p38 MAPK inhibitor, this compound may modulate various downstream effects related to inflammation and cellular stress responses, making it a candidate for further development in treating inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LinesInhibition (%)Reference
AnticancerHeLa38.44
AnticancerHepG254.25
Anti-inflammatoryTHP1 Monocytic CellsSignificant reduction in TNF-alpha release

Research Insights

Recent studies have highlighted the importance of specific substitutions on the pyrazole ring that enhance biological activity. For example:

  • The introduction of alkyl or aryl groups at certain positions can lead to increased anticancer properties while maintaining low toxicity towards normal cells .
  • Pyrazole derivatives have been shown to possess antioxidant properties, further supporting their role in mitigating oxidative stress-related diseases .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with alkylation of pyrazole precursors followed by nucleophilic substitution. For example, similar pyrazole derivatives are synthesized via condensation reactions under controlled conditions (60–80°C, neutral pH) using solvents like DMF or THF . Column chromatography (silica gel, ethyl acetate/hexane 3:7) is critical for purification. Optimization includes stoichiometric adjustments (1:1.2 molar ratio) and catalysts like K₂CO₃ to achieve yields >75%. Purity (>95%) is confirmed via HPLC .

Q. What advanced analytical techniques are recommended for structural characterization?

Use ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions, with coupling constants (e.g., J = 2.1 Hz for pyrazole protons) indicating structural integrity. Mass spectrometry (ESI+) confirms molecular weight ([M+H]⁺ at m/z 276.3). Purity is validated via HPLC (C18 column, acetonitrile/water gradient). Cross-validate spectral data with computational models (e.g., DFT) .

Q. What biological activities are associated with this compound, and how are they mechanistically studied?

Pyrazole derivatives exhibit anti-inflammatory and anticancer activities, often mediated by modulation of signaling pathways (e.g., MAPK/ERK) . In vitro assays (MTT, apoptosis markers) and molecular docking (AutoDock Vina) identify interactions with targets like kinases. Dose-response curves (IC₅₀) quantify efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed?

SAR studies require synthesizing analogs with varied substituents (Table 1) and testing activity. For example, replacing ethyl with isopropyl (as in ) alters solubility and binding affinity. Use cytotoxicity assays (IC₅₀) and statistical analysis (ANOVA, p < 0.05) to evaluate structural impacts. Molecular dynamics simulations (e.g., GROMACS) further elucidate binding kinetics .

Table 1: Example Analogs and Biological Activity

CompoundSubstituent R₁Substituent R₂IC₅₀ (μM)
Target compoundEthylEthyl12.3
Analog A IsopropylEthyl8.7
Analog B EthylFluorine15.9

Q. What crystallographic challenges arise, and how are they addressed?

Pyrazole derivatives often exhibit polymorphism due to hydrogen bonding variability. Use SHELX for refinement and ORTEP-3 for visualization to resolve electron density maps . Data collection at 100 K minimizes thermal motion. Disordered solvent molecules require iterative refinement and solvent masking .

Q. How should contradictions in biological data be analyzed?

Discrepancies in bioactivity (e.g., varying IC₅₀ across studies) may stem from assay conditions (e.g., cell line differences, serum concentration). Replicate experiments under standardized protocols and use meta-analysis to identify trends .

Q. What methodologies validate analytical techniques for this compound?

Validate HPLC methods via parameters like linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%). NMR assignments are confirmed by 2D experiments (COSY, HSQC). Reproducibility is tested across ≥3 independent syntheses .

Key Considerations for Researchers

  • Synthesis Optimization : Prioritize solvent selection and catalyst efficiency to reduce byproducts .
  • Data Interpretation : Cross-reference experimental spectra with computational predictions to resolve ambiguities .
  • Biological Assays : Include positive/negative controls and account for cell line-specific responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.